2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid
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Overview
Description
The compound “2-[[2-[[2-[[2-[(2-Acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetamido, sulfanyl, and peroxoic acid groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be outlined as follows:
Formation of the Acetamido Group: The initial step involves the acylation of an amino acid derivative with acetic anhydride to form the acetamido group.
Introduction of the Sulfanyl Group:
Formation of the Peroxoic Acid Group: The final step involves the oxidation of a sulfanyl group to form the peroxoic acid group using hydrogen peroxide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be further oxidized to form sulfonic acid derivatives.
Reduction: The peroxoic acid group can be reduced to form hydroxyl derivatives.
Substitution: The acetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Biology: Studied for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The peroxoic acid group can generate reactive oxygen species, which can induce oxidative stress in biological systems. The acetamido and sulfanyl groups can interact with proteins and enzymes, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-Acetamido-3-methylpentanoic acid: Similar structure but lacks the peroxoic acid group.
2-Acetamido-3-(1H-indol-3-yl)propanoic acid: Contains an indole group instead of the sulfanyl group.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets
Properties
Molecular Formula |
C24H40N8O11S2 |
---|---|
Molecular Weight |
680.8 g/mol |
IUPAC Name |
2-[[2-[[2-[[2-[(2-acetamido-3-methyl-3-sulfanylbutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-oxobutanoyl]amino]-3-sulfanylidenepropaneperoxoic acid;acetic acid |
InChI |
InChI=1S/C22H36N8O9S2.C2H4O2/c1-11(32)27-16(22(2,3)41)19(36)29-12(5-4-7-25-21(23)24)17(34)26-9-15(33)28-13(6-8-31)18(35)30-14(10-40)20(37)39-38;1-2(3)4/h8,10,12-14,16,38,41H,4-7,9H2,1-3H3,(H,26,34)(H,27,32)(H,28,33)(H,29,36)(H,30,35)(H4,23,24,25);1H3,(H,3,4) |
InChI Key |
FLJZYJMUWOPMQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC=O)C(=O)NC(C=S)C(=O)OO)C(C)(C)S.CC(=O)O |
Origin of Product |
United States |
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